molecular formula C22H19NO3S B12152922 ethyl 4-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]thiophene-3-carboxylate CAS No. 77261-19-9

ethyl 4-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]thiophene-3-carboxylate

Cat. No.: B12152922
CAS No.: 77261-19-9
M. Wt: 377.5 g/mol
InChI Key: MBVFVPLZFFRZEA-BUHFOSPRSA-N
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Description

Ethyl 4-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including ethyl 4-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]thiophene-3-carboxylate, typically involves condensation reactions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P₄S₁₀) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives often employs large-scale condensation reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]thiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine) in the presence of a catalyst such as iron(III) chloride (FeCl₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .

Mechanism of Action

The mechanism of action of ethyl 4-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]thiophene-3-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

CAS No.

77261-19-9

Molecular Formula

C22H19NO3S

Molecular Weight

377.5 g/mol

IUPAC Name

ethyl 4-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]thiophene-3-carboxylate

InChI

InChI=1S/C22H19NO3S/c1-2-26-22(25)20-18(17-11-7-4-8-12-17)15-27-21(20)23-19(24)14-13-16-9-5-3-6-10-16/h3-15H,2H2,1H3,(H,23,24)/b14-13+

InChI Key

MBVFVPLZFFRZEA-BUHFOSPRSA-N

Isomeric SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)/C=C/C3=CC=CC=C3

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C=CC3=CC=CC=C3

Origin of Product

United States

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